molecular formula C13H12N6O2 B14120235 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

Katalognummer: B14120235
Molekulargewicht: 284.27 g/mol
InChI-Schlüssel: HZUOPOLLEPRTSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is a complex organic compound that features a pyrimidine ring structure. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to be effective in synthesizing similar pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit receptor tyrosine kinases, which play a role in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C13H12N6O2

Molekulargewicht

284.27 g/mol

IUPAC-Name

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

InChI

InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21)

InChI-Schlüssel

HZUOPOLLEPRTSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.